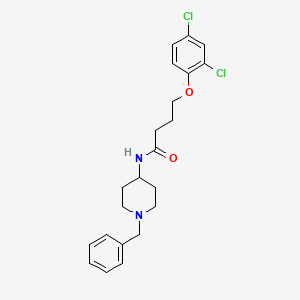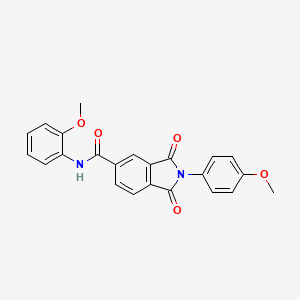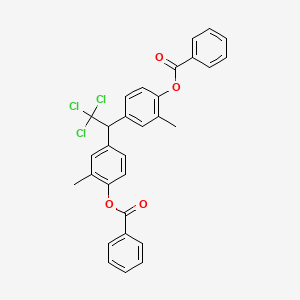![molecular formula C28H15N3O8 B11110976 2-(4-hydroxyphenyl)-5-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B11110976.png)
2-(4-hydroxyphenyl)-5-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxyphenyl)-5-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features multiple functional groups, including hydroxyl, nitro, and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphenyl)-5-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the isoindole core, followed by the introduction of the hydroxyphenyl and nitro-dioxo-isoindole groups through various coupling reactions. Common reagents used in these steps include strong acids, bases, and oxidizing agents under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity. Solvent recovery and waste management would also be critical aspects of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxyphenyl)-5-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, including polymers and advanced materials.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or signaling molecules.
Medicine
The unique structural features of this compound make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(4-hydroxyphenyl)-5-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-1H-isoindole-1,3(2H)-dione exerts its effects would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The nitro and hydroxyl groups could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the nitro-dioxo-isoindole group.
5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindole-2-yl derivatives: Lacks the hydroxyphenyl group.
Uniqueness
The combination of the hydroxyphenyl and nitro-dioxo-isoindole groups in 2-(4-hydroxyphenyl)-5-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-1H-isoindole-1,3(2H)-dione imparts unique chemical and physical properties, making it distinct from other similar compounds. This uniqueness could be leveraged in designing new materials or drugs with specific desired properties.
Properties
Molecular Formula |
C28H15N3O8 |
|---|---|
Molecular Weight |
521.4 g/mol |
IUPAC Name |
2-[4-[2-(4-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C28H15N3O8/c32-18-6-1-15(2-7-18)29-26(34)22-12-10-20(14-24(22)28(29)36)39-19-8-3-16(4-9-19)30-25(33)21-11-5-17(31(37)38)13-23(21)27(30)35/h1-14,32H |
InChI Key |
UKOIWZWDLNXKBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-nitro-6-[(E)-{2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]phenol](/img/structure/B11110901.png)
![Methyl 2-{3-[(E)-({2-[N-(4-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate](/img/structure/B11110906.png)
![{2-[(E)-(2-{(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11110911.png)

![ethyl S-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate](/img/structure/B11110922.png)


![ethyl 5-methoxy-2-methyl-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole-3-carboxylate](/img/structure/B11110948.png)
![methyl 2-{[(2-thioxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B11110956.png)
![N-(2-Oxo-2-{2-[(Z)-1-(3,4,5-trimethoxyphenyl)methylidene]hydrazino}ethyl)-2,2-diphenylacetamide](/img/structure/B11110969.png)
![4-[(2Z)-2-(2-chlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11110981.png)
![2-benzimidazol-2-yl-2-(2-oxo(1H-benzo[d]azolidin-3-ylidene))ethanenitrile](/img/structure/B11110986.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-(cyclopent-1-en-1-yloxy)acetohydrazide](/img/structure/B11110996.png)
